2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Procure this compound as the definitive N-oxide reference standard for Esomeprazole impurity profiling. Unlike its non-N-oxide analog (CAS 84006-10-0), the N-oxide moiety imparts higher polarity (TPSA 34.7 Ų), ensuring baseline chromatographic separation—critical for HPLC method specificity. The +16 Da mass shift enables unambiguous LC-MS confirmation. As a key intermediate in Omeprazole/Esomeprazole synthesis, it serves as both a protecting/activating group for nucleophilic substitution and a process impurity marker from incomplete deoxygenation. Essential for ANDA method validation and establishing regulatory specification limits.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 848694-10-0
Cat. No. B128585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
CAS848694-10-0
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC1=C[N+](=C(C(=C1OC)C)CCl)[O-]
InChIInChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3
InChIKeyLWEDMPDRWLOJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS 848694-10-0)


2‑Chloromethyl‑4‑methoxy‑3,5‑dimethylpyridine 1‑Oxide (CAS 848694‑10‑0), with molecular formula C9H12ClNO2 and molecular weight 201.65 g/mol , is a pyridine N‑oxide derivative. It functions primarily as a key intermediate in the synthesis of proton‑pump inhibitors (PPIs) such as Omeprazole and Esomeprazole . The compound is also utilized as a reference standard, known as Esomeprazole Impurity 38, in pharmaceutical quality control [1].

Why 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS 848694-10-0) Cannot Be Substituted by Analogs


Generic substitution among pyridine derivatives in this class is precluded by the critical impact of the N‑oxide functional group on both synthetic reactivity and analytical behavior. The presence of the N‑oxide moiety in CAS 848694‑10‑0 significantly alters the electronic environment and polarity of the molecule compared to its non‑N‑oxide analog (CAS 84006‑10‑0), directly influencing reaction pathways and chromatographic retention times . Furthermore, as a free base N‑oxide, it possesses different solubility and stability characteristics than its hydrochloride salt form (CAS 86604‑75‑3) [1]. Therefore, direct substitution without revalidation of synthetic procedures or analytical methods would compromise reaction yield, product purity, and regulatory compliance.

Quantitative Evidence for Selection: Differentiating 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide


Enhanced Polarity and Chromatographic Resolution via N-Oxide Functionality

2‑Chloromethyl‑4‑methoxy‑3,5‑dimethylpyridine 1‑Oxide (CAS 848694‑10‑0) exhibits a significantly higher polarity than its non‑N‑oxide analog, 2‑Chloromethyl‑3,5‑dimethyl‑4‑methoxypyridine (CAS 84006‑10‑0), as quantified by its topological polar surface area (TPSA). This property makes it uniquely suitable as a well‑resolved impurity marker in LC‑MS and HPLC analyses, as its mass and ionic charge facilitate detection [1].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Higher Lipophilicity (LogP) for Improved Organic Phase Partitioning

The target compound (CAS 848694‑10‑0) demonstrates a calculated LogP of 2.48, indicating significantly higher lipophilicity compared to its demethylated analog, 4‑methoxy‑3,5‑dimethylpyridine 1‑oxide (CAS 91219‑89‑5) . This property can be leveraged during synthetic work‑up, as the compound will preferentially partition into organic solvents, potentially offering a purification advantage over more polar intermediates .

Process Chemistry Extraction Synthetic Methodology

Distinct Mass for LC-MS Impurity Tracking in Esomeprazole

As an established pharmaceutical impurity (Esomeprazole Impurity 18/38), CAS 848694‑10‑0 provides a distinct monoisotopic mass of 201.05566 g/mol . This is 16 mass units higher than its corresponding non‑N‑oxide analog (CAS 84006‑10‑0, MW 185.65 g/mol), allowing for unequivocal identification and quantification in mass spectrometry‑based assays [1]. This unique mass fingerprint is critical for Abbreviated New Drug Application (ANDA) submissions, where accurate impurity profiling is mandatory [2].

Mass Spectrometry Impurity Profiling ANDA

High-Value Application Scenarios for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CAS 848694-10-0)


Analytical Reference Standard for Esomeprazole Quality Control

Procure this compound as a certified reference standard (Esomeprazole Impurity 18/38) to develop and validate HPLC or LC‑MS methods for quantifying N‑oxide impurities in esomeprazole drug substance and finished product. Its higher polarity (TPSA 34.7 Ų) compared to non‑N‑oxide analogs ensures it elutes as a distinct peak, a critical requirement for method specificity [1]. The 16 Da mass difference from its non‑N‑oxide analog provides unambiguous MS confirmation .

Synthetic Intermediate in Optimized Omeprazole/Esomeprazole Production

Utilize this compound as an advanced intermediate in the synthesis of proton‑pump inhibitors. The N‑oxide moiety serves as a protecting and activating group during the nucleophilic substitution with 2‑mercapto‑5‑methoxybenzimidazole, a key step documented in patent literature for omeprazole synthesis [1]. Its higher lipophilicity (LogP 2.48) compared to earlier intermediates can be exploited for more efficient liquid‑liquid extraction during process scale‑up, potentially improving overall yield and purity .

Process-Related Impurity Monitoring in ANDA Submissions

Acquire this compound as an impurity standard to support Abbreviated New Drug Application (ANDA) filings for generic Esomeprazole. Regulatory guidelines mandate the identification, characterization, and control of process impurities. This specific N‑oxide impurity (CAS 848694‑10‑0) is a known by‑product from incomplete deoxygenation during synthesis, and its procurement in high purity (analytical grade) is essential for method validation and establishing specification limits [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.